2-Butoxy-1,3,2-dioxaphospholane 2-oxide
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Overview
Description
2-Butoxy-1,3,2-dioxaphospholane 2-oxide is a chemical compound with the molecular formula C6H13O4P. It is a member of the dioxaphospholane family, characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1,3,2-dioxaphospholane 2-oxide typically involves the reaction of 1,3,2-dioxaphospholane with butanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1,3,2-dioxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of substituted dioxaphospholane compounds .
Scientific Research Applications
2-Butoxy-1,3,2-dioxaphospholane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-1,3,2-dioxaphospholane 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
Uniqueness
Compared to its similar compounds, 2-Butoxy-1,3,2-dioxaphospholane 2-oxide is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
67554-09-0 |
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Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-butoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C6H13O4P/c1-2-3-4-8-11(7)9-5-6-10-11/h2-6H2,1H3 |
InChI Key |
PBCCGCZHDKGPSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP1(=O)OCCO1 |
Origin of Product |
United States |
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